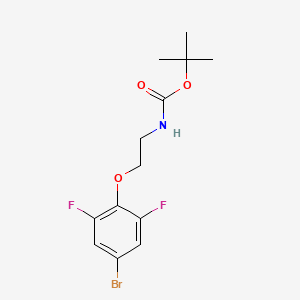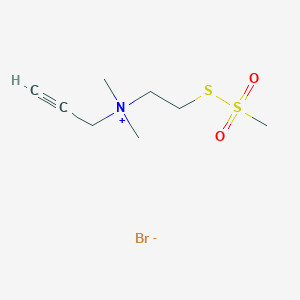
dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide is a complex organic compound with a unique structure that includes a sulfonyl group, a sulfanyl group, and a prop-2-ynylazanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide typically involves multiple steps. One common method includes the reaction of a dimethyl compound with a methylsulfonylsulfanyl precursor under controlled conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often preferred to minimize waste and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfone: Known for its anti-inflammatory properties.
Methylsulfonylmethane: Commonly used as a dietary supplement for joint health.
Sulfonylbismethane: Another sulfonyl-containing compound with potential therapeutic applications.
Uniqueness
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16BrNO2S2 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C8H16NO2S2.BrH/c1-5-6-9(2,3)7-8-12-13(4,10)11;/h1H,6-8H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
DPRNCEFMVHHHSJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCSS(=O)(=O)C)CC#C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
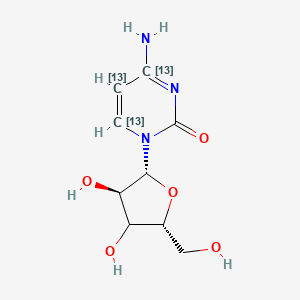
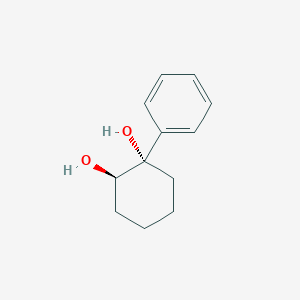
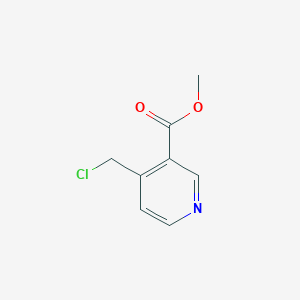
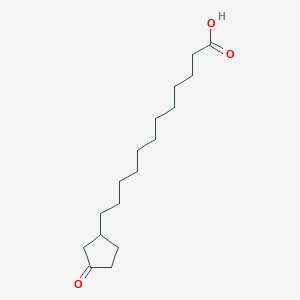

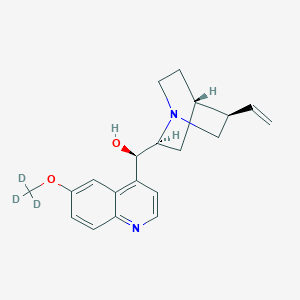

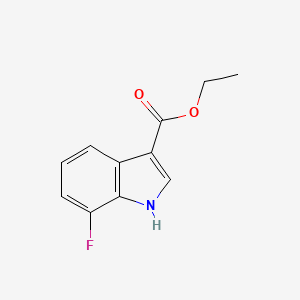


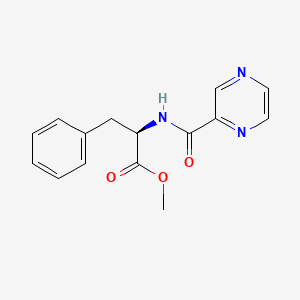
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
